(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol
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Overview
Description
(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol is a chiral compound featuring a tetrazole ring attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol typically involves the reaction of a suitable precursor with azide sources under controlled conditions. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring, followed by reduction to introduce the ethan-1-ol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (S)-1-(1H-Tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole
- a-Tosyl-(4-fluorobenzyl) isocyanide
- 1-Methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
(S)-1-(1H-Tetrazol-5-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a tetrazole ring and an ethan-1-ol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C3H6N4O |
---|---|
Molecular Weight |
114.11 g/mol |
IUPAC Name |
(1S)-1-(2H-tetrazol-5-yl)ethanol |
InChI |
InChI=1S/C3H6N4O/c1-2(8)3-4-6-7-5-3/h2,8H,1H3,(H,4,5,6,7)/t2-/m0/s1 |
InChI Key |
ZWYNZPJMZMGOHH-REOHCLBHSA-N |
Isomeric SMILES |
C[C@@H](C1=NNN=N1)O |
Canonical SMILES |
CC(C1=NNN=N1)O |
Origin of Product |
United States |
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